molecular formula C10H16N2O B564360 4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol CAS No. 1189470-76-5

4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol

Cat. No. B564360
M. Wt: 183.269
InChI Key: DAUCYRIVLLXANE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol is a biochemical used for proteomics research . It is a carcinogen labeled intermediate of nitrosamino aldehyde . The molecular weight is 183.27 and the molecular formula is C10H13D3N2O .


Molecular Structure Analysis

The molecular structure of 4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol is represented by the formula C10H13D3N2O . This indicates that the compound contains 10 carbon atoms, 13 hydrogen atoms, 3 deuterium atoms (an isotope of hydrogen), 2 nitrogen atoms, and 1 oxygen atom.

properties

IUPAC Name

4-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-11-10(5-3-7-13)9-4-2-6-12-8-9/h2,4,6,8,10-11,13H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUCYRIVLLXANE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(CCCO)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol

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